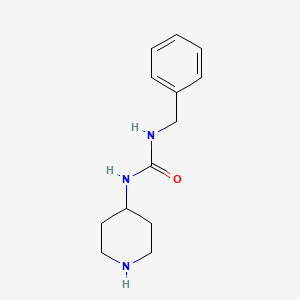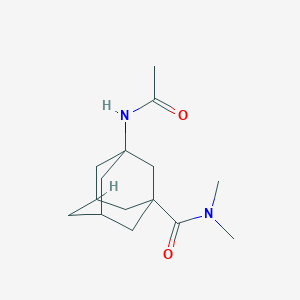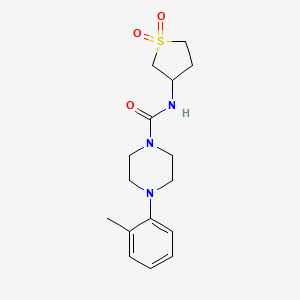
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid, also known as PPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPAC is a pyridine derivative that belongs to the class of heterocyclic compounds. This compound is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may improve cognitive function.
Mecanismo De Acción
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid inhibits acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels. This compound also has antioxidant properties, which may protect neurons from oxidative stress, a factor that is implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. This compound has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. These effects may be due to its inhibition of acetylcholinesterase and butyrylcholinesterase, as well as its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and butyrylcholinesterase, its antioxidant properties, and its ability to improve cognitive function. However, this compound also has limitations, including its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid. One direction is to study its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another direction is to investigate the optimal dose and administration of this compound for maximum therapeutic effect. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and neuronal health. Finally, the development of more efficient methods for synthesizing this compound may improve its availability for research and potential therapeutic use.
Métodos De Síntesis
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is synthesized using various methods, including the reaction of 2-aminopyridine with 3-bromobenzaldehyde in ethanol, followed by the addition of sodium borohydride. Another method involves the reaction of 2-aminopyridine with 3-chlorobenzaldehyde in ethanol, followed by the addition of sodium borohydride. These methods produce this compound with a yield of around 50-60%.
Propiedades
IUPAC Name |
2-(3-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)14-7-4-9-17-15(14)18-10-8-13(11-18)12-5-2-1-3-6-12/h1-7,9,13H,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHZKQMODPLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)

![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)


![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)



![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)